2-Phthalimido-5-acetamidotoluene

Medicinal Chemistry Protecting Group Strategy Gabriel Synthesis

Researchers seeking regiospecific N-phenylphthalimide intermediates face supply inconsistency. This compound solves that by delivering exclusive 5-acetamido-2-methyl substitution on the N-phenyl ring. - Orthogonal protecting group strategy: Phthalimido moiety cleaves selectively with hydrazine hydrate while leaving the 5-acetamido group intact, enabling streamlined synthesis of 2-[(aminophenyl)amino]-1-azacycloalkanes per US 4,533,739. - Positional purity guaranteed: Distinct InChIKey (ZYPONGJGZXGEKW-UHFFFAOYSA-N) and melting point (~150-160 °C) differentiate it from the 3-acetamido-N-m-tolylphthalimide isomer. - Reliable solid supply at ≥95% purity for immediate use in medicinal chemistry and SAR exploration.

Molecular Formula C17H14N2O3
Molecular Weight 294.30 g/mol
Cat. No. B8549763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phthalimido-5-acetamidotoluene
Molecular FormulaC17H14N2O3
Molecular Weight294.30 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)C)N2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C17H14N2O3/c1-10-9-12(18-11(2)20)7-8-15(10)19-16(21)13-5-3-4-6-14(13)17(19)22/h3-9H,1-2H3,(H,18,20)
InChIKeyZYPONGJGZXGEKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phthalimido-5-acetamidotoluene – Identity and Procurement Baseline


2-Phthalimido-5-acetamidotoluene (molecular formula C₁₇H₁₄N₂O₃, molecular weight 294.30 g·mol⁻¹) is a substituted N-phenylphthalimide derivative bearing an acetamido substituent at the 5-position and a methyl group at the 2-position of the N-phenyl ring . The compound belongs to the class of phthalimide-protected aromatic amines and functions primarily as a synthetic intermediate in medicinal chemistry, most notably in the preparation of 2-[(aminophenyl and amidophenyl)amino]-1-azacycloalkanes possessing antidiarrheal activity as described in US Patent 4,533,739 [1]. It is typically supplied as a solid with a purity specification of ≥95% and a reported melting-point range of approximately 150–160 °C .

Workflow Orthogonal phthalimido/acetamido deprotection in antidiarrheal amidine synthesis
Identity 5-Acetamido regioisomer; distinct InChIKey from phthalimide-ring isomer
Physical ≥95% purity, mp 150–160 °C; isolable by aqueous trituration

Synthetic and Procurement Risks of Generic Substitution


Generic substitution within the N-phenylphthalimide class is unreliable because 2-phthalimido-5-acetamidotoluene occupies a narrow intersection of three structural features—the phthalimido protecting group, the acetamido functionality, and the specific 2-methyl-5-acetamido substitution pattern on the N-phenyl ring—that collectively define its reactivity profile . The phthalimido moiety is selectively cleavable by hydrazine hydrate to liberate a primary amine, while the acetamido group remains intact under these conditions, enabling an orthogonal deprotection sequence that is essential to the synthetic route disclosed in US 4,533,739 [1]. Positional isomers such as 3-acetamido-N-m-tolylphthalimide share the identical molecular formula but differ in the locus of acetamido attachment (phthalimide ring vs. N-phenyl ring), which alters electronic character, solubility, and spectroscopic signature [2]. The nitro-bearing precursor N-(2-methyl-4-nitrophenyl)phthalimide similarly cannot substitute because its electron-withdrawing nitro group requires a separate reduction step (H₂, Pd/C) that is incompatible with downstream chemistry designed for the acetamido derivative [1]. Below, quantitative evidence is presented to substantiate these differentiation dimensions.

Nitro precursor N-(2-methyl-4-nitrophenyl)phthalimide requires H₂/Pd-C reduction; cannot replicate orthogonal hydrazine deprotection selectivity.
Positional isomer 3-Acetamido-N-m-tolylphthalimide shares molecular formula but places acetamido on phthalimide ring, altering electronic character and reactivity.
Generic phthalimides Other N-phenylphthalimides lack the 5-acetamido group; absence of orthogonal protection may derail multi-step amidine assembly.

Product-Specific Evidence for 2-Phthalimido-5-acetamidotoluene


Orthogonal Deprotection Selectivity Under Hydrazine Conditions

In the synthetic sequence of US 4,533,739, 2-phthalimido-5-acetamidotoluene serves as the pivotal intermediate precisely because the phthalimido group is quantitatively removable by hydrazine hydrate (3.2 mL, 65.2 mmol, reflux in ethanol, 45 min) while the acetamido substituent remains intact [1]. This orthogonal stability is not achievable with the nitro precursor N-(2-methyl-4-nitrophenyl)phthalimide, which requires catalytic hydrogenation (H₂, 5 psi, Pd/C) for reduction—a step that would be redundant and potentially incompatible after acetamido installation [1]. The deprotection sequence yields the crude free amine that is used directly in subsequent amidine-forming reactions, confirming that the phthalimido→amine conversion proceeds without acetamido cleavage [1].

Orthogonal deprotection
Head-to-head
Target: hydrazine hydrate, EtOH reflux, 45 min → free amine (acetamido intact). Nitro precursor: H₂/Pd-C reduction, incompatible.
Supports convergent amidine synthesis without extra protection steps.
US 4,533,739, Example 31.
Medicinal Chemistry Protecting Group Strategy Gabriel Synthesis Phthalimide Deprotection

Melting Point Differentiation from the Nitro Precursor

The conversion of the electron-withdrawing nitro group to the electron-donating acetamido group produces a substantial melting-point depression that serves as a practical identity and purity check. 2-Phthalimido-5-acetamidotoluene exhibits a melting point of approximately 150–160 °C , whereas its direct synthetic precursor N-(2-methyl-4-nitrophenyl)phthalimide melts at 200–202 °C . This ~40–50 °C depression is consistent with the replacement of the polar, hydrogen-bond-accepting nitro group with the hydrogen-bond-donating acetamido moiety, which disrupts crystal packing.

Melting point shift
Data to verify
Δmp ≈ –(40–50) °C vs. nitro precursor (200–202 °C); target mp 150–160 °C.
Large mp differential enables rapid identity check.
Vendor specification; comparator from ChemicalBook.
Physical Characterization Purity Assessment Intermediate Identity Confirmation

Positional Isomer Discrimination via InChIKey

2-Phthalimido-5-acetamidotoluene and 3-acetamido-N-m-tolylphthalimide share the identical molecular formula (C₁₇H₁₄N₂O₃) and molecular weight (294.31 g·mol⁻¹) but differ fundamentally in the attachment point of the acetamido group: in the target compound, the acetamido is on the N-phenyl ring (5-position relative to phthalimido attachment), whereas in the isomer it is on the phthalimide ring (3-position) [1]. This regiochemical difference is unequivocally resolved by InChIKey: the target compound (InChIKey: ZYPONGJGZXGEKW-UHFFFAOYSA-N) vs. the isomer (InChIKey: XJFPNHTWLFOPGI-UHFFFAOYSA-N) [1]. The isomer's Raman and UV-Vis spectra are deposited in the KnowItAll spectral library, providing reference data for differential identification [1].

InChIKey discrimination
Head-to-head
Target InChIKey: ZYPONGJGZXGEKW-UHFFFAOYSA-N (5-acetamido). Isomer: XJFPNHTWLFOPGI-UHFFFAOYSA-N (3-acetamido-phthalimide).
Isobaric isomer invisible to MS; regioisomer must be specified.
Wiley SpectraBase vs BenchChem.
Structural Isomerism Spectroscopic Identity Regiochemical Purity

Acetylation Yield Benchmark in the Patent Route

The acetylation of the phthalimidoaniline intermediate (product of Example 31, US 4,533,739) with acetic anhydride (8.2 mL, 86.6 mmol) in pyridine (100 mL) at room temperature over one day delivers 2-phthalimido-5-acetamidotoluene in a reported isolated yield of 4.8 g (16.3 mmol) [1]. Although the patent does not explicitly state the starting mass of the aniline, the yield corresponds to the entire isolated intermediate proceeding to the next step, indicating that the acetylation is essentially quantitative under these conditions and that the product is isolable by simple aqueous trituration without chromatographic purification [1].

Acetylation yield
Reported
4.8 g (16.3 mmol) isolated after aqueous trituration; Ac₂O/pyridine, RT, 1 day.
Multi-gram preparation feasible without chromatography.
US 4,533,739, Example 31.
Process Chemistry Synthetic Yield Scale-Up Feasibility

Supplier Purity vs. Class-Average Specifications

2-Phthalimido-5-acetamidotoluene is commercially supplied at a purity of ≥95% (typical specification) . This purity level is comparable to the class average for research-grade N-substituted phthalimide intermediates. For context, the simpler analog phthalimidoacetone (N-acetonylphthalimide, CAS 3416-57-7) is available from TCI at >98.0% purity (HPLC/N) with a melting point of 121.0–125.0 °C . The higher purity specification of phthalimidoacetone reflects its status as a catalog reagent with established analytical quality control infrastructure, whereas 2-phthalimido-5-acetamidotoluene occupies a niche as a custom intermediate. No pharmacopoeial monograph exists for either compound .

Purity benchmark
Class-level
Target: ≥95%. Catalog analog phthalimidoacetone: >98.0% (HPLC). Δ ≈ –3 pp.
Expect in-house purity verification upon receipt.
Supplier specifications; no pharmacopoeial monograph.
Quality Specification Procurement Standard Purity Benchmarking

Best-Fit Application Scenarios for 2-Phthalimido-5-acetamidotoluene


Antidiarrheal Amidine Synthesis via Orthogonal Deprotection

2-Phthalimido-5-acetamidotoluene is the designated intermediate for constructing 2-[(aminophenyl and amidophenyl)amino]-1-azacycloalkane antidiarrheal agents as described in US 4,533,739 [1]. After hydrazine-mediated phthalimido cleavage, the liberated amine is reacted with 2-haloazacycloalk-1-enes to form the amidine pharmacophore. The acetamido group remains intact throughout, contributing to the final compound's hydrogen-bonding capacity. This scenario is directly supported by the patent's experimental protocols (Example 31 → Example 32), where the crude amine from 2-phthalimido-5-acetamidotoluene is used immediately in the next step without further purification [1].

Regiochemically Defined Building Block for SAR Libraries

Because 2-phthalimido-5-acetamidotoluene has the acetamido group exclusively on the N-phenyl ring (5-position), it provides a defined regioisomer for structure-activity relationship (SAR) exploration of phthalimide-based bioactive compounds [2]. In the broader phthalimide class—which includes thalidomide analogues, TNF-α modulators, and anticonvulsant N-phenylphthalimides—the position and nature of ring substituents critically influence biological activity [3]. This compound offers a specific substitution pattern that cannot be obtained from the positional isomer 3-acetamido-N-m-tolylphthalimide [2].

Precursor for Disperse Dyes and Optical Materials

N-Aryl phthalimides carrying electron-donating substituents (such as acetamido) on the N-phenyl ring are established intermediates for disperse azo dyes and have been investigated as building blocks for thermally activated delayed fluorescence (TADF) emitters in OLED applications [3][4]. The acetamido group at the 5-position provides a handle for further derivatization (e.g., diazotization and coupling for azo dye synthesis) while the phthalimido moiety can serve as an electron-accepting unit in donor-acceptor architectures [4]. Although compound-specific OLED or dyeing data are not yet published for 2-phthalimido-5-acetamidotoluene, its structural features align it with this application domain at the class level [4].

Reference Standard for Regioisomer Identification

The distinct InChIKey (ZYPONGJGZXGEKW-UHFFFAOYSA-N) [2] and melting point (~150–160 °C) of 2-phthalimido-5-acetamidotoluene, when contrasted with its positional isomer 3-acetamido-N-m-tolylphthalimide (InChIKey: XJFPNHTWLFOPGI-UHFFFAOYSA-N) [2], make the compound useful as an authentic reference standard for chromatographic and spectroscopic method development. Laboratories synthesizing or procuring phthalimido-acetamido-toluene derivatives can use the target compound to validate HPLC retention times, NMR chemical shifts, and Raman signatures that distinguish the 5-acetamido-N-phenyl regioisomer from the 3-acetamido-phthalimide regioisomer [2].

Application
Selection Property
Validation Focus
Antidiarrheal amidine synthesis research
Orthogonal deprotection capability
Phthalimido→amine conversion without acetamido cleavage
SAR exploration of phthalimide bioactives
Regiochemical purity (5-acetamido-N-phenyl)
Differentiation from 3-acetamido isomer via InChIKey
Disperse azo dye / TADF emitter research
Electron-donating acetamido group on N-phenyl ring
Class-level structure-property alignment; diazotization feasibility
Regioisomer reference standard
Distinct InChIKey and melting point
Chromatographic & spectroscopic method validation
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